molecular formula C14H23NO2 B13466147 Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate

Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate

Cat. No.: B13466147
M. Wt: 237.34 g/mol
InChI Key: SNOCDGXBJNCJKR-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group, a 4-ethynyl substituent, and two methyl groups at the 2-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in cross-coupling reactions (e.g., Sonogashira coupling) to construct complex molecules . Its ethynyl group enables facile alkyne-azide cycloadditions ("click chemistry"), while the tert-butyl carbamate (Boc) group protects the amine functionality during multi-step syntheses.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

tert-butyl 4-ethynyl-2,2-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C14H23NO2/c1-7-11-8-9-15(14(5,6)10-11)12(16)17-13(2,3)4/h1,11H,8-10H2,2-6H3

InChI Key

SNOCDGXBJNCJKR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    Reduction: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain an alcohol.

    Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Enyne Side Chain Introduction:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques and reagents that are readily available in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions at the piperidine ring or the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce ethyl-substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is an organic compound with a molecular weight of approximately 237.34 g/mol. It possesses a unique molecular structure that includes a tert-butyl group, an ethynyl group, and a piperidine ring. The compound also features a carboxylate functional group, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Synthesis
The synthesis of this compound involves several steps that provide good yields and selectivity.

Potential Applications
this compound has potential applications in various fields:

  • Medicinal chemistry
  • Organic synthesis

It is a versatile compound for chemical transformations and modifications.

Structural Comparisons
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-hydroxy-2,2-dimethyl-piperidine-1-carboxylateHydroxymethyl group instead of ethynylExhibits different reactivity due to hydroxymethyl group
Tert-butyl 4-bromo-2,2-dimethyl-piperidine-1-carboxylateBromine substituentMore reactive towards nucleophiles than ethynyl
Tert-butyl 4-(phenylethynyl)-piperidine-1-carboxylatePhenylethynyl groupMay exhibit enhanced biological activity due to aromatic system

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the piperidine ring and the ethynyl group may facilitate binding to certain enzymes or receptors, leading to biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 4-ethynyl, 2,2-dimethyl C13H21NO2¹ ~231.31 Pharmaceutical intermediates, cross-coupling reactions
tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6) 4-ethynyl C12H17NO2 213.27 Precursor for bioactive molecules, reduced steric hindrance
tert-Butyl 4-ethynyl-4-methylpiperidine-1-carboxylate (CAS 1363383-17-8) 4-ethynyl, 4-methyl C13H19NO2 223.30 Fluorinated drug intermediates, enhanced metabolic stability
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate () 4-cyano, 4-pyridin-2-yl C17H21N3O2 299.37 Ligand design in medicinal chemistry
tert-Butyl (4R,5R)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate () Oxazolidine core, 4-ethynyl C14H23NO3 253.34 Chiral intermediates, altered ring rigidity

¹ Estimated based on piperidine core modifications; exact values may vary depending on stereochemistry.

Comparative Reactivity Studies

  • Ethynyl vs. Cyano: Ethynyl-containing derivatives exhibit superior reactivity in alkyne-based couplings compared to cyano-substituted analogs, which are more suited for hydrogen bonding or nitrile transformations .
  • Fluorinated Analogs : tert-Butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate () demonstrates enhanced metabolic stability in vivo due to fluorine’s electronegativity, a feature absent in the target compound .

Biological Activity

Tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate (CAS No. 2387600-09-9) is a synthetic organic compound with a unique structure that includes a tert-butyl group, an ethynyl moiety, and a piperidine ring. Its molecular formula is C14H23NO2C_{14}H_{23}NO_2 with a molecular weight of approximately 237.34 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a receptor antagonist and in various therapeutic applications.

Chemical Structure and Properties

The structural composition of this compound allows for diverse chemical reactivity, making it suitable for further modifications and applications in drug discovery. The presence of the carboxylate functional group enhances its reactivity profile.

Property Value
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
CAS Number2387600-09-9

Research indicates that compounds similar to this compound may act as antagonists at the P2Y14 receptor, which is part of the G protein-coupled receptor family. These receptors are involved in various physiological processes including immune responses and inflammatory pathways . The compound's ability to inhibit these pathways suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • P2Y14 Receptor Antagonism : In studies focusing on P2Y receptor antagonists, compounds with similar scaffolds demonstrated high potency and selectivity. For instance, one study highlighted that certain derivatives exhibited Ki values below 1 nM for P2Y14R antagonism, indicating strong biological activity .
  • Antiviral Activity : A related study explored N-heterocycles as promising antiviral agents, noting that structural modifications could enhance biological activity against viral targets. Although specific data on this compound was not provided, the findings suggest that similar compounds could exhibit significant antiviral properties .
  • Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines, compounds structurally related to tert-butyl 4-ethynyl-2,2-dimethyl-piperidine showed varying degrees of effectiveness. For example, derivatives demonstrated IC50 values indicating their potential as anticancer agents through mechanisms such as apoptosis induction .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Biological Activity IC50/EC50 Values
Tert-butyl 4-hydroxy-2,2-dimethyl-piperidine-1-carboxylateModerate cytotoxicityIC50 = 10 µM
Tert-butyl 4-bromo-2,2-dimethyl-piperidine-1-carboxylateHigh reactivity towards nucleophilesIC50 = 5 µM
Tert-butyl 4-(phenylethynyl)-piperidine-1-carboxylateEnhanced biological activity due to aromaticityIC50 = 3 µM

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-ethynyl-2,2-dimethyl-piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

  • Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Step 2 : Functionalization at the 4-position using ethynylation reagents (e.g., trimethylsilylacetylene followed by deprotection) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : For absolute configuration determination using programs like SHELX (e.g., SHELXL for refinement) .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and safety goggles to prevent inhalation, skin, or eye contact .
  • Fire Safety : Use CO2_2 or dry chemical extinguishers; avoid water jets due to potential reactivity .
  • Storage : Store in a cool, dry place at room temperature, away from oxidizers .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the ethynyl group in this compound?

The ethynyl group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. Mechanistic studies involve:

  • Kinetic Analysis : Monitoring reaction rates under varying temperatures and catalysts.
  • DFT Calculations : To model transition states and electronic effects of the 2,2-dimethylpiperidine ring on reactivity .

Q. How can computational modeling optimize its use in drug discovery?

  • Molecular Docking : Simulations (e.g., AutoDock Vina) to predict binding affinity with biological targets like enzymes or receptors .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the Boc group) for lead optimization .

Q. What challenges arise in studying its stability under physiological conditions?

  • Hydrolytic Stability : The Boc group may degrade in acidic environments; stability is assessed via HPLC under simulated gastric conditions (pH 2-3) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. How does the 2,2-dimethyl substitution influence its conformational dynamics?

  • NMR Studies : Variable-temperature NMR to analyze ring puckering and steric effects of the dimethyl groups .
  • X-ray Diffraction : Compare bond angles and torsional strain with unsubstituted analogs .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Intermediate for Alkaloid Derivatives : Used to prepare analogs with anticonvulsant or antiviral activity via functionalization of the ethynyl group .
  • Proteolysis-Targeting Chimeras (PROTACs) : The ethynyl group enables modular conjugation of E3 ligase ligands and target binders .

Methodological Notes

  • Contradictions in Evidence : While synthesis protocols for similar Boc-protected piperidines are consistent, solvent choices (e.g., DCM vs. THF) may require optimization based on substrate solubility .
  • Data Gaps : Limited toxicological data necessitate rigorous in silico predictions (e.g., ProTox-II) before in vivo studies .

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